molecular formula C17H22N2O3 B5160922 pentyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 5468-30-4

pentyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B5160922
CAS RN: 5468-30-4
M. Wt: 302.37 g/mol
InChI Key: JPLLGXLQFHFDNO-UHFFFAOYSA-N
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Description

Pentyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyrimidinecarboxylate family, which is known for its diverse biological activities.

Mechanism of Action

The exact mechanism of action of pentyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is not fully understood. However, it is believed to act by modulating the activity of neurotransmitters in the brain. The compound has been shown to increase the levels of GABA, a neurotransmitter that has inhibitory effects on the nervous system. This increase in GABA levels is thought to be responsible for the anticonvulsant and analgesic effects of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6, which are associated with inflammation. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using pentyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in lab experiments is its diverse biological activities. The compound has been shown to exhibit anticonvulsant, analgesic, anti-inflammatory, and anti-cancer activities, making it a versatile compound for research. However, a limitation of using this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research of pentyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study the compound's potential use in the treatment of cancer, as it has been shown to exhibit anti-cancer activity. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its synthesis method for increased yields and bioavailability.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its diverse biological activities make it a valuable compound for research, and further investigation is needed to fully understand its mechanism of action and optimize its synthesis method.

Synthesis Methods

The synthesis of pentyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves the reaction of pentylamine, ethyl acetoacetate, and phenyl isocyanate in the presence of a catalyst. The reaction is carried out under reflux conditions to yield the desired product. This synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

Pentyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, anti-inflammatory, and anti-cancer activities. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

pentyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-3-4-8-11-22-16(20)14-12(2)18-17(21)19-15(14)13-9-6-5-7-10-13/h5-7,9-10,15H,3-4,8,11H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLLGXLQFHFDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385856
Record name STK364061
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203997
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

5468-30-4
Record name STK364061
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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